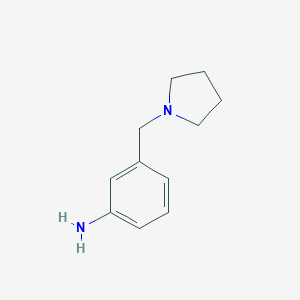

3-(Pyrrolidin-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDBCURLSQNEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360269 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786793 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

183365-31-3 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183365-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-ylmethyl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which incorporates a substituted aniline ring, suggests its potential as a scaffold for the development of novel therapeutic agents. Aniline and its derivatives are known to be key components in a variety of biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a summary of the available physicochemical data, details standard experimental protocols for their determination, and discusses the potential biological relevance of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some experimental values are available, others like logP, pKa, and aqueous solubility would require experimental determination or computational prediction for a complete profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2][3] |

| Melting Point | 69-70 °C | |

| Physical Form | Powder / Yellow Solid | [3] |

| CAS Number | 183365-31-3 | [1][2] |

| logP (Octanol/Water) | Not experimentally determined | |

| pKa (Acid Dissociation Constant) | Not experimentally determined | |

| Aqueous Solubility | Not experimentally determined |

Synthesis and Experimental Protocols

A comprehensive understanding of a compound's properties relies on robust experimental methods for its synthesis and characterization.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound via reductive amination.

Experimental Determination of Physicochemical Properties

Accurate experimental measurement of physicochemical properties is crucial for drug development.[4][5] The following are standard protocols that can be employed.

-

Melting Point: The melting point can be determined using a calibrated melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to when the entire sample has melted is recorded.

-

Aqueous Solubility: The shake-flask method is the gold standard for determining solubility.[6] An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (logP): The logP value, a measure of lipophilicity, is critical for predicting membrane permeability and overall ADME properties.[5][7]

-

Shake-Flask Method: This is the traditional method for logP determination.[8] A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Caption: Experimental workflow for LogP determination using the shake-flask method.

-

Acid Dissociation Constant (pKa): The pKa value is essential for understanding the ionization state of a compound at different physiological pH values. It can be determined by methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a basic compound like this compound, titration with a standard acid while monitoring the pH would allow for the determination of the pKa of its conjugate acid.

Potential Biological Relevance and Signaling Pathways

The pyrrolidine ring is a versatile scaffold found in many biologically active compounds and is widely used by medicinal chemists.[9] Similarly, the aniline moiety is a common feature in molecules targeting various protein kinases. While direct biological studies on this compound are limited in the available literature, its structural motifs suggest potential interactions with biological systems.

For instance, many kinase inhibitors used in oncology feature aniline or related nitrogen-containing heterocyclic structures. These inhibitors often target critical signaling pathways that are deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] The hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline derivatives.

The structural characteristics of this compound make it a candidate for investigation as a modulator of such pathways. Further research, including in vitro kinase assays and cell-based proliferation studies, would be necessary to elucidate its specific biological activities.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard methodologies for the experimental determination of key, yet currently unreported, parameters. The data and protocols presented here are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The structural similarity to known biologically active molecules suggests that a complete characterization of its physicochemical profile is a critical step in evaluating its potential as a drug candidate.

References

- 1. scbt.com [scbt.com]

- 2. 3-[(PYRROLIDIN-1-YL)METHYL]ANILINE | CAS 183365-31-3 [matrix-fine-chemicals.com]

- 3. 3-Pyrrolidin-1-ylmethyl-aniline | 183365-31-3 [sigmaaldrich.com]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. books.rsc.org [books.rsc.org]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-(Pyrrolidin-1-ylmethyl)aniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-ylmethyl)aniline, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, molecular structure, and its identification as a fragment binder to the Human Papillomavirus (HPV) E2 protein. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a representative synthetic approach for a closely related analogue is provided for illustrative purposes. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar scaffolds in therapeutic development.

Chemical Identity and Molecular Structure

This compound is a substituted aniline featuring a pyrrolidine ring connected to the aromatic amine via a methylene bridge. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 183365-31-3 | [1] |

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| IUPAC Name | 3-[(pyrrolidin-1-yl)methyl]aniline | |

| SMILES | C1CN(CC1)Cc2cccc(c2)N | |

| InChI Key | RZDBCURLSQNEAD-UHFFFAOYSA-N |

Representative Synthesis

Reaction Scheme:

References

A Technical Guide to the Spectroscopic Characterization of 3-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Pyrrolidin-1-ylmethyl)aniline (CAS No. 183365-31-3). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural analogues. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard techniques for the structural elucidation and characterization of organic molecules.

Molecular Structure and Properties

-

IUPAC Name: 3-((Pyrrolidin-1-yl)methyl)aniline

-

Molecular Formula: C₁₁H₁₆N₂[1]

-

Molecular Weight: 176.26 g/mol [1]

-

Appearance: Expected to be a light yellow solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for the constituent functional groups, including the pyrrolidine ring, the aniline moiety, and the benzylic methylene bridge.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H (C4, C5, C6) | 6.5 - 7.2 | Multiplet | 3H | The protons on the aniline ring will appear in the aromatic region. The exact shifts are influenced by the positions of the amino and benzyl groups. |

| Aromatic-H (C2) | ~6.5 | Singlet or Triplet | 1H | This proton is situated between the two substituents and may have a distinct chemical shift. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of the primary amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| Benzylic -CH₂- | 3.5 - 3.7 | Singlet | 2H | These protons are adjacent to the pyrrolidine nitrogen and the aromatic ring. |

| Pyrrolidine -CH₂- (α to N) | 2.5 - 2.7 | Multiplet | 4H | Protons on the carbons directly attached to the nitrogen atom of the pyrrolidine ring. |

| Pyrrolidine -CH₂- (β to N) | 1.7 - 1.9 | Multiplet | 4H | Protons on the other two carbons of the pyrrolidine ring. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Aromatic C-NH₂ | 145 - 150 | The carbon atom directly attached to the amino group. |

| Aromatic C-CH₂ | 138 - 142 | The carbon atom directly attached to the benzylic methylene group. |

| Aromatic C-H | 113 - 130 | Aromatic carbons bearing hydrogen atoms. |

| Benzylic -CH₂- | 55 - 60 | The carbon of the methylene bridge. |

| Pyrrolidine -CH₂- (α to N) | 50 - 55 | Carbons in the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine -CH₂- (β to N) | 20 - 25 | Carbons in the pyrrolidine ring beta to the nitrogen. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong | From the methylene groups of the pyrrolidine and benzyl moieties. |

| N-H Bend (Aniline) | 1580 - 1650 | Medium to Strong | Scissoring vibration of the primary amine.[2] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Skeletal vibrations of the aromatic ring. |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | Stretching vibration of the bond between the aromatic ring and the amino group.[2] |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium to Weak | From the pyrrolidine and benzylic amine functionalities.[2] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 176 | [M]⁺ | Molecular ion peak. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. |

| 175 | [M-H]⁺ | Loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds resulting from cleavage of the benzylic C-N bond.[3][4] |

| 84 | [C₅H₈N]⁺ | Fragment corresponding to the pyrrolidinylmethyl cation. |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method (for solid samples):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Thin Film Method (for oils or low-melting solids):

-

Dissolve the sample in a volatile solvent.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

-

Ionization:

-

Electron Ionization (EI): Suitable for GC-MS, this high-energy technique often leads to extensive fragmentation, which can be useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

A full scan mass spectrum is acquired to identify the molecular ion and major fragments.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected and further fragmented.[4]

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(pyrrolidin-1-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 3-[(pyrrolidin-1-yl)methyl]aniline. Due to the limited availability of a detailed experimental protocol in peer-reviewed literature, this document outlines a plausible and robust synthetic route via reductive amination. Furthermore, it presents a complete characterization profile, including physical properties and predicted spectroscopic data, essential for the identification and quality control of the target molecule. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

3-[(pyrrolidin-1-yl)methyl]aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds. The presence of both a primary aromatic amine and a tertiary benzylic amine functionality makes it a versatile building block for the synthesis of more complex molecular architectures. This guide aims to provide researchers with a foundational understanding of its synthesis and key analytical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(pyrrolidin-1-yl)methyl]aniline is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Melting Point | 69-70 °C | [2] |

| Appearance | Expected to be a solid at room temperature | |

| CAS Number | 183365-31-3 | [1] |

Synthesis Methodology

A highly effective and widely used method for the synthesis of 3-[(pyrrolidin-1-yl)methyl]aniline is the reductive amination of 3-aminobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine.

Proposed Reaction Scheme

Caption: Proposed synthesis of 3-[(pyrrolidin-1-yl)methyl]aniline.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol based on standard reductive amination procedures.

Materials:

-

3-Aminobenzaldehyde

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

Addition of Amine: To the stirred solution, add pyrrolidine (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature at or below room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-[(pyrrolidin-1-yl)methyl]aniline.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-[(pyrrolidin-1-yl)methyl]aniline

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | * Aromatic Protons: Multiplets in the range of δ 6.5-7.2 ppm (4H). * Benzylic Protons (-CH₂-): A singlet at approximately δ 3.6 ppm (2H). * Pyrrolidine Protons (α to N): A multiplet around δ 2.5 ppm (4H). * Pyrrolidine Protons (β to N): A multiplet around δ 1.8 ppm (4H). * Amine Protons (-NH₂): A broad singlet around δ 3.5-4.0 ppm (2H), which is D₂O exchangeable. |

| ¹³C NMR (CDCl₃) | * Aromatic Carbons: Peaks in the range of δ 113-148 ppm (6C). * Benzylic Carbon (-CH₂-): A peak around δ 60 ppm. * Pyrrolidine Carbons (α to N): A peak around δ 54 ppm. * Pyrrolidine Carbons (β to N): A peak around δ 23 ppm. |

| FT-IR (KBr or ATR) | * N-H Stretch (Aniline): Two distinct bands in the region of 3300-3500 cm⁻¹. * C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. * C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹. * C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹. * C-N Stretch: Bands in the region of 1350-1000 cm⁻¹. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 176. * Major Fragments: Expect fragmentation patterns corresponding to the loss of the pyrrolidine ring or cleavage at the benzylic position. A prominent peak at m/z 84 corresponding to the pyrrolidinylmethyl cation is expected. |

Logical Relationship of Structure and Spectroscopic Data

The following diagram illustrates the correlation between the different proton environments in the molecule and their expected signals in a ¹H NMR spectrum.

References

The Rising Therapeutic Potential of 3-(Pyrrolidin-1-ylmethyl)aniline Derivatives: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning biological activities of 3-(pyrrolidin-1-ylmethyl)aniline derivatives. This class of compounds, characterized by a central aniline ring substituted with a pyrrolidin-1-ylmethyl group, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

The unique structural features of the this compound core, particularly the presence of the pyrrolidine ring, enhance its reactivity and solubility, making it an excellent candidate for the synthesis of diverse derivatives with tailored biological activities.[1] This guide provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the pyrrolidine scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for this compound derivatives is emerging, related compounds have shown promising results.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrrolidine and aniline derivatives, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-based Chalcones | MCF-7 (Breast) | 39.0 - 43.4 | [2] |

| MDA-MB-231 (Breast) | 35.1 - 35.9 | [2] | |

| Imidazo[1,2-c]pyrimidine-isoxazole | A549 (Lung) | 5.988 | [2] |

| Pyrrolo[2,1-f][2][3][4]triazine-aniline hybrids | A549 (Lung) | 0.36 | [5] |

| MCF-7 (Breast) | 0.42 | [5] | |

| MDA-MB-231 (Breast) | 0.80 | [5] | |

| 1,3,5-Triazine-salicylate-aniline hybrids | MCF-7 (Breast) | 0.51 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Isopropanol

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.[7]

Experimental Workflow: Anticancer Screening

Anti-inflammatory Activity

Several pyrrolidine derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

| Compound Class | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |

| α-D-ribofuranose derivatives | 100 | 91.15 - 95.13 | 4 | [8] |

| 1,2,4-Triazole derivatives | Not specified | 81 - 91 | Not specified | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

This compound derivatives

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][10]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[11]

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses.[12] Its activation leads to the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[12] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound derivatives may also target this pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrolidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus | 16 - 64 | [13] |

| Vibrio cholerae | 16 - 64 | [13] | |

| Yeasts | 64 - 256 | [13] | |

| Indolyl derivatives | Klebsiella pneumoniae | 4 - 8 | [14] |

| ESKAPE pathogens & MRSA | 2 - 16 | [14] | |

| 1,3-Oxazole derivatives | Gram-positive & Gram-negative bacteria | 14 - 56.2 | [15] |

| Candida albicans | 14 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity and Stability of the Aniline Group in 3-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the aniline functional group in 3-(Pyrrolidin-1-ylmethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds, predictive models based on established chemical principles, and generalized experimental protocols. The document outlines the predicted acid-base properties, susceptibility to oxidation, and general stability profile of the aniline moiety. Detailed experimental workflows for determining key quantitative parameters are provided, alongside a discussion of potential biological relevance in signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂ | N/A |

| Molecular Weight | 176.26 g/mol | N/A |

| CAS Number | 183365-31-3 | N/A |

| Appearance | Solid | N/A |

| Melting Point | 69-70 °C | N/A |

Reactivity of the Aniline Group

The reactivity of the aniline group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom and the electronic effects of the substituents on the aromatic ring.

Basicity and pKa

The basicity of the aniline nitrogen is a critical parameter influencing its reactivity. The pyrrolidin-1-ylmethyl substituent at the meta position is expected to have a modest electron-donating inductive effect (+I), which would slightly increase the electron density on the aniline nitrogen, thereby increasing its basicity compared to unsubstituted aniline.

Table 2: pKa Values of Structurally Relevant Anilines

| Compound | pKa of Conjugate Acid | Rationale for Effect | Reference(s) |

| Aniline | 4.63 | Baseline | N/A |

| m-Toluidine | 4.72 | Weak +I effect of the methyl group | N/A |

| N-Ethylaniline | 5.11 | +I effect of the ethyl group | N/A |

| Pyrrolidine | 11.27 | Aliphatic secondary amine, significantly more basic than aromatic amines | [1][2] |

| Predicted pKa for this compound | ~4.7 - 4.9 | Predicted based on the weak +I effect of the meta-alkyl substituent | N/A |

The predicted pKa suggests that the aniline group will be protonated at acidic pH, which will deactivate it towards electrophilic aromatic substitution and oxidation.

Susceptibility to Oxidation

The aniline group is susceptible to oxidation, which can lead to the formation of various degradation products. The electron-donating nature of the pyrrolidin-1-ylmethyl substituent is expected to make the aniline ring more electron-rich and thus more susceptible to oxidation compared to aniline itself.

Studies on N-benzylanilines have shown that metabolism often involves N-debenzylation and aniline-ring hydroxylation[3]. The oxidation of N-benzylanilines can also lead to the formation of benzylideneanilines. In the case of this compound, oxidative pathways could include N-dealkylation, hydroxylation of the aniline ring, and formation of colored polymeric impurities, which is a common degradation pathway for anilines.

Table 3: Predicted Oxidation Behavior

| Oxidative Condition | Predicted Outcome | Rationale |

| Air/Light Exposure | Slow formation of colored impurities | Aniline derivatives are known to darken on exposure to air and light due to oxidative polymerization. |

| Chemical Oxidants (e.g., H₂O₂, peracids) | N-oxidation, ring hydroxylation, potential N-dealkylation | The electron-rich nature of the ring and the presence of the tertiary benzylic amine facilitate oxidation. |

| Electrochemical Oxidation | Irreversible oxidation at a potential likely lower than aniline | The electron-donating substituent will lower the oxidation potential. Studies on N-benzyl derivatives of piperidones show irreversible oxidation[4]. |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways.

pH Stability

-

Acidic Conditions: In acidic solutions, the aniline nitrogen will be protonated, forming the anilinium salt. This protonation will protect the aniline from oxidative degradation but may make the compound more susceptible to hydrolysis if there are other labile functional groups.

-

Basic Conditions: In basic solutions, the aniline will be in its free base form, making it more susceptible to oxidation.

-

Neutral Conditions: At neutral pH, a significant portion of the aniline will be in its free base form, and thus, the compound will be susceptible to oxidation.

Thermal Stability

While specific data is unavailable, N-benzylanilines are generally stable at room temperature but may degrade at elevated temperatures. The melting point of 69-70 °C suggests moderate thermal stability in the solid state.

Photostability

Aniline and its derivatives are often sensitive to light, which can catalyze oxidative degradation and lead to discoloration. It is recommended to store this compound protected from light.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the key reactivity and stability parameters of this compound.

Determination of pKa (Spectrophotometric Method)

This method is based on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol or water.

-

Prepare a series of buffer solutions with known pH values ranging from 2 to 12.

-

-

Measurement:

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Determination of Oxidation Potential (Cyclic Voltammetry)

Cyclic voltammetry can be used to determine the oxidation potential of the aniline group.

-

Electrochemical Cell Setup:

-

Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

-

Electrolyte Solution:

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

-

Measurement:

-

Scan the potential from a non-oxidizing potential to a potential where oxidation occurs and then reverse the scan.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The potential at the peak of the anodic wave corresponds to the oxidation potential. The irreversibility of the wave can provide insights into the stability of the oxidized species.

-

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photodegradation: Expose the solid and a solution of the compound to UV and visible light.

-

-

Analysis:

-

Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Characterize any significant degradation products using LC-MS and NMR.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

While no direct evidence links this compound to specific signaling pathways, the structurally related compound (S)-3-(Boc-amino)pyrrolidine is a known building block for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[5]. This suggests that aminopyrrolidine derivatives could potentially interact with kinase signaling pathways.

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

Conclusion

This technical guide provides a predictive overview of the reactivity and stability of the aniline group in this compound. The presence of the meta-pyrrolidin-1-ylmethyl substituent is expected to confer a slightly increased basicity and susceptibility to oxidation compared to unsubstituted aniline. The provided experimental protocols offer a roadmap for the quantitative determination of these properties. While its role in biological pathways is not established, its structural similarity to precursors of known kinase inhibitors suggests a potential area for further investigation. This document serves as a valuable resource for guiding the handling, development, and further research of this compound.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

Solubility of 3-(Pyrrolidin-1-ylmethyl)aniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyrrolidin-1-ylmethyl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details a standardized experimental protocol for its quantitative determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Introduction to the Solubility of this compound

This compound is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a polar aniline group and a basic pyrrolidine ring linked by a methylene bridge, dictates its physicochemical properties, including its solubility in organic solvents. A thorough understanding of its solubility is crucial for its application in synthetic chemistry, purification processes like crystallization, and formulation development.

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of nitrogen atoms in both the aniline and pyrrolidine moieties allows for hydrogen bonding with protic solvents. The aromatic ring and the aliphatic pyrrolidine ring also contribute to van der Waals forces and dipole-dipole interactions, which influence its solubility in a range of organic solvents.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made. Amines, in general, are soluble in many organic solvents such as alcohols, ethers, and benzene.[1][2] Aromatic amines, like aniline, tend to have diminished solubility in water but retain solubility in organic solvents.[3] The pyrrolidine component, a cyclic secondary amine, is miscible with water and most organic solvents.[4]

The combination of these functional groups in this compound suggests a versatile solubility profile. The presence of the polar N-H group in the aniline and the lone pair on the pyrrolidine nitrogen can act as hydrogen bond donors and acceptors, respectively, promoting solubility in polar protic solvents. The overall polarity of the molecule will also facilitate dissolution in polar aprotic solvents. In non-polar solvents, solubility is expected to be lower due to the significant polarity of the molecule.

Quantitative Solubility Data

For researchers generating their own data, the following table structure is recommended for clear and comparative presentation of the results.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Tetrahydrofuran | ||

| Diethyl Ether | |||

| Hydrocarbons | Toluene | ||

| Hexane | |||

| Chlorinated | Dichloromethane | ||

| Amides | Dimethylformamide | ||

| Sulfoxides | Dimethyl Sulfoxide |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, indicated by a stable concentration in consecutive measurements.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Technical Whitepaper: Predicted Mechanism of Action for 3-(Pyrrolidin-1-ylmethyl)aniline Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the predicted mechanism of action for analogs of 3-(Pyrrolidin-1-ylmethyl)aniline, focusing on their potential as inhibitors of monoamine oxidase (MAO). The information presented is synthesized from publicly available research on structurally related compounds.

Executive Summary

Analogs of this compound represent a class of compounds with significant potential for modulating neuro-active pathways. Based on the structural motifs present in these analogs—namely the aniline and pyrrolidine moieties—the primary predicted mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes. MAOs are critical in the catabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain.[1][2] This whitepaper provides an in-depth analysis of this predicted mechanism, including quantitative data on related compounds, detailed experimental protocols for assessing MAO inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Predicted Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's diseases.[1][3]

The general structure of this compound analogs contains key features that suggest potential interaction with the active site of MAO enzymes. The aromatic ring can engage in π-π stacking interactions with tyrosine residues in the active site, a common feature of many MAO inhibitors.[4] The nitrogen-containing pyrrolidine ring can act as a protonatable basic moiety, which may be important for binding to the enzyme.[4]

Depending on the specific substitutions on the aniline and pyrrolidine rings, these analogs could exhibit selective inhibition of either MAO-A or MAO-B, or act as non-selective inhibitors. Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[1]

Signaling Pathway

The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The following diagram illustrates the role of MAO in a generic monoaminergic synapse and the effect of its inhibition.

Figure 1: Predicted signaling pathway of MAO inhibition.

Quantitative Data on Related MAO Inhibitors

The following tables summarize the inhibitory activities of various compounds with structural similarities to this compound analogs against MAO-A and MAO-B. This data is provided to give a comparative context for the potential potency of new analogs.

| Compound Class | Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Flavonoids | 3',4',7-trihydroxyflavone | hMAO-A | 7.57 ± 0.14 | Competitive | - | [5] |

| Calycosin | hMAO-B | 7.19 ± 0.32 | Competitive | - | [5] | |

| Quercetin | MAO-A | 1.52 | - | - | [3] | |

| Myricetin | MAO-A | 9.93 | - | - | [3] | |

| Genistein | MAO-B | 0.65 | - | - | [3] | |

| Acylhydrazones | ACH10 | MAO-B | 0.14 | 0.097 ± 0.0021 | - | [6] |

| ACH14 | MAO-B | 0.15 | 0.10 ± 0.038 | - | [6] | |

| Oxazoloquinolinone | SL25.1131 | MAO-A | 0.0067 | - | 2.5 | [7] |

| MAO-B | 0.0168 | - | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the MAO inhibitory activity of this compound analogs.

In Vitro Fluorometric MAO Inhibition Assay[3][8]

This protocol provides a general framework for assessing MAO inhibition by measuring the production of hydrogen peroxide (H2O2) using a fluorescent probe.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)

-

Substrate (e.g., kynuramine for both MAO-A and MAO-B, or p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compounds (analogs of this compound)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

-

96-well black microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds in DMSO.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Prepare working solutions of MAO-A and MAO-B enzymes, substrate, Amplex Red, and HRP in assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 50 µL of the test compound dilutions to the wells of a 96-well black plate.

-

Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.

-

Add 25 µL of the MAO enzyme (A or B) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of a mixture containing the substrate, Amplex Red, and HRP to all wells.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro MAO inhibition assay.

Figure 2: Experimental workflow for in vitro MAO inhibition assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound analogs is not extensively available in the public domain, general principles can be inferred from related classes of MAO inhibitors.

-

Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can significantly influence both the potency and selectivity of MAO inhibition. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, affecting its interaction with the enzyme's active site.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can impact the compound's steric and conformational properties, which are crucial for optimal binding. The stereochemistry of substituents on the pyrrolidine ring can also play a critical role in inhibitory activity.[8]

-

Linker between the Rings: The methylene linker between the aniline and pyrrolidine moieties provides a degree of flexibility. Altering the length or rigidity of this linker could be a strategy to modulate activity and selectivity.

The following diagram illustrates the key structural features of this compound analogs that can be modified to explore the SAR.

Figure 3: Key structural features for SAR studies.

Conclusion

The predicted mechanism of action for this compound analogs is the inhibition of monoamine oxidase enzymes. This hypothesis is supported by the structural features of these compounds and the known pharmacology of related molecules. Further investigation through in vitro and in vivo studies is warranted to confirm this mechanism, determine the potency and selectivity of these analogs, and explore their therapeutic potential. The experimental protocols and SAR insights provided in this whitepaper offer a framework for the continued development of this promising class of compounds.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Hazard Information for 3-pyrrolidin-1-ylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 3-pyrrolidin-1-ylaniline (CAS No. 115833-93-7). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This section details the key physical and chemical properties of 3-pyrrolidin-1-ylaniline. These properties are essential for understanding its behavior and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 115833-93-7 | [1][2] |

| IUPAC Name | 3-pyrrolidin-1-ylaniline | [1] |

| Synonyms | 3-(1-Pyrrolidinyl)aniline, 3-Pyrrolidin-1-yl-phenylamine | [1][2][3] |

| Physical Form | Reddish-brown powder | |

| Storage Temperature | Room Temperature |

Hazard Identification and GHS Classification

3-pyrrolidin-1-ylaniline is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Pictograms: [1]

-

Corrosion: (GHS05)

-

Exclamation Mark: (GHS07)

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles or face shield), and a suitable respirator.

-

Ventilation: Use only outdoors or in a well-ventilated area. A fume hood is recommended for all handling procedures.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.

Storage:

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols for Hazard Assessment

The GHS classification of 3-pyrrolidin-1-ylaniline is based on data from experimental studies. While the specific study reports for this compound are not publicly available, the methodologies follow standardized OECD guidelines.

Acute Toxicity

The "Harmful if swallowed, in contact with skin, or if inhaled" classification (Acute Toxicity, Category 4) is determined using methods consistent with the following OECD guidelines:

-

OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This method involves a stepwise procedure where the substance is administered orally to a small group of animals at a defined dose. The presence or absence of mortality determines the next step and the final classification.[4]

-

OECD Test Guideline 402 (Acute Dermal Toxicity): The substance is applied to the shaved skin of animals, and the toxic effects are observed over a period of time.

-

OECD Test Guideline 403 (Acute Inhalation Toxicity): Animals are exposed to the substance in the form of a vapor, dust, or aerosol in a controlled chamber to determine the concentration that causes adverse effects.

Skin Corrosion/Irritation

The classification "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1B) is based on in vitro or in vivo testing. Modern approaches prioritize non-animal testing methods.

-

OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method): This in vitro method uses a reconstructed human epidermis model that mimics the properties of human skin. The test chemical is applied to the tissue, and cell viability is measured to determine the corrosive potential.[5][6] A substance is identified as corrosive if it causes a significant decrease in cell viability below defined thresholds.[5]

Eye Irritation/Damage

-

OECD Test Guideline 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage): This biochemical test models changes to corneal opacity by observing the effect of a test chemical on a macromolecular matrix that mimics the cornea.[7] Hazardous substances cause turbidity in the matrix through protein denaturation and disruption.[7]

Potential Mechanism of Toxicity

Aniline and its metabolites are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] This can lead to symptoms of oxygen deficiency.[8] The toxicity of aniline is often mediated by its metabolite, phenylhydroxylamine.[8] Furthermore, aniline exposure can lead to oxidative stress, causing damage to erythrocytes and the spleen.[9]

The following diagram illustrates a generalized workflow for assessing the skin corrosion potential of a chemical like 3-pyrrolidin-1-ylaniline using an in vitro method.

Caption: In Vitro Skin Corrosion Test Workflow.

The following diagram illustrates the general first aid response to chemical exposure.

Caption: General First Aid Response Workflow.

References

- 1. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Pyrrolidin-1-ylaniline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 3-aminobenzaldehyde with pyrrolidine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and good yields. These application notes outline the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques for the final compound.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The pyrrolidine moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, metabolic stability, and receptor-binding affinity. The synthetic route described herein is a common and efficient method for the preparation of secondary and tertiary amines, known as reductive amination.[1] This process involves the formation of an iminium ion intermediate from an aldehyde and an amine, which is then reduced in situ by a hydride-donating agent to yield the corresponding amine.[2]

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of 3-aminobenzaldehyde with pyrrolidine.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 | 1.21 g (10 mmol) | ≥97% |

| Pyrrolidine | C₄H₉N | 71.12 | 0.85 g (12 mmol) | ≥99% |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g (15 mmol) | ≥97% |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Reagent Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous Solution |

| Brine | NaCl | 58.44 | As needed | Saturated Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Experimental Protocol

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.21 g, 10 mmol).

-

Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir until the solid is fully dissolved.

-

To the resulting solution, add pyrrolidine (0.85 g, 12 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10 minutes.

-

Allow the reaction to stir overnight at room temperature under an inert atmosphere (Argon or Nitrogen).

-

After the reaction is complete (monitored by TLC), quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Results and Characterization

The final product, this compound, is expected to be a light yellow solid or oil.[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂[4] |

| Molecular Weight | 176.26 g/mol [4] |

| Appearance | Light yellow solid or oil[3] |

| Purity (by NMR) | ≥95%[3] |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the methylene protons of the benzyl group, and the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 177.1 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Aminobenzaldehyde is a skin and eye irritant.

-

Pyrrolidine is flammable and corrosive.

-

Sodium triacetoxyborohydride is a water-reactive substance.

-

1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic. Handle with care.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound can serve as a key intermediate for the development of novel pharmaceutical agents. The one-pot reductive amination procedure is straightforward and scalable, making it suitable for both academic and industrial research settings.

References

Application Notes and Protocols: 3-(Pyrrolidin-1-ylmethyl)aniline in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-ylmethyl)aniline is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive aniline group and a flexible pyrrolidine ring, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potential drug candidates targeting cancer, inflammation, and neurological disorders.

Introduction